N-(4-Fluorophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-Fluorophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a fluorophenyl group, and a methylbenzenesulfonamido group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-Fluorophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-4-methylbenzenesulfonamide
- 2-{N-[(4-fluorophenyl)methyl]4-methylbenzenesulfonamido}acetic acid
Uniqueness
N-(4-Fluorophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring is particularly noteworthy for its stability and versatility in chemical reactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C16H14FN5O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14FN5O3S/c1-10-2-8-13(9-3-10)26(24,25)21-15-14(19-22-20-15)16(23)18-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,18,23)(H2,19,20,21,22) |
InChI Key |
VVHOTLQINRCUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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